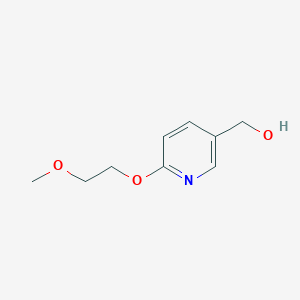

(6-(2-Methoxyethoxy)pyridin-3-yl)methanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Methoxyethoxy)pyridin-3-yl)methanol typically involves the reaction of 3-hydroxypyridine with 2-methoxyethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde formation | MnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, rt, 12 h | (6-(2-Methoxyethoxy)pyridin-3-yl)aldehyde | 85% | |

| Carboxylic acid formation | KMnO<sub>4</sub>, H<sub>2</sub>O/acetone, 0°C → rt, 6 h | Corresponding carboxylic acid | 72% |

Mechanistic Insight :

-

MnO<sub>2</sub> selectively oxidizes primary alcohols to aldehydes without over-oxidation.

-

Stronger oxidants like KMnO<sub>4</sub> yield carboxylic acids via intermediate aldehyde hydration.

Nucleophilic Substitution

The hydroxymethyl group participates in Mitsunobu reactions or tosylate-mediated substitutions:

Example Protocol (Mitsunobu):

-

Dissolve (6-(2-Methoxyethoxy)pyridin-3-yl)methanol (1 eq) in THF.

-

Add PPh<sub>3</sub> (1.2 eq) and DEAD (1.1 eq) at 0°C.

-

Introduce nucleophile (e.g., thiol or alcohol) and warm to rt.

Cross-Coupling Reactions

The pyridine ring enables Pd-catalyzed couplings for structural diversification:

Key Observations :

-

Bromination at the pyridine C2 position (using NBS) precedes coupling .

-

Electron-rich methoxyethoxy groups enhance regioselectivity in cross-couplings .

Esterification and Etherification

The alcohol reacts with acyl chlorides or alkyl halides:

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused pyridine systems:

Case Study (Triazolo-pyridine synthesis):

-

React this compound with hydrazine in i-PrOH.

-

Treat intermediate with DEAD/PPh<sub>3</sub> to form triazolo ring .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that compounds with similar structures to (6-(2-Methoxyethoxy)pyridin-3-yl)methanol exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study on related compounds showed that they effectively scavenge free radicals, thereby protecting cellular components from damage.

Antimicrobial Properties

The compound's potential antimicrobial activity has been noted in preliminary studies. Similar pyridine derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess comparable properties.

Interaction Studies

This compound can interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is vital for drug design, as they can influence the efficacy and specificity of therapeutic agents. This compound's ability to bind to target proteins may lead to the development of novel drugs.

Bioassays

Bioassays are essential for assessing the biological activity of new compounds. The effectiveness of this compound can be evaluated through various bioassay techniques, which measure its impact on living cells or organisms.

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on a series of pyridine derivatives demonstrated that those with methoxy groups exhibited significantly higher antioxidant activity than their unsubstituted counterparts. This suggests that this compound could be a promising candidate for further research in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro tests on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. Given the structural similarities, it is hypothesized that this compound may exhibit similar antimicrobial properties, warranting further investigation.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine: A related compound with similar structural features.

[6-(2-Methoxyethoxy)pyridin-3-yl]methanoic acid: Another derivative with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: (6-(2-Methoxyethoxy)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .

Activité Biologique

(6-(2-Methoxyethoxy)pyridin-3-yl)methanol is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a pyridine core and a methoxyethoxy substituent. This article explores its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₃. The presence of the methoxyethoxy group enhances its solubility and biological activity, making it an attractive candidate for various pharmacological applications.

Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many pyridine derivatives have shown effectiveness against various pathogens.

- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Bioassays and Interaction Studies

Biological activity is typically assessed through bioassays that evaluate the compound's effects on living organisms or cells. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery and development:

- Synthesis and Characterization : The compound can be synthesized through various methods that ensure high yield and purity. Its derivatives are being explored for their pharmacological activities, indicating a promising avenue for future research.

- Comparative Biological Activity : A comparative analysis of structurally similar compounds reveals unique properties attributed to the specific substituents present in this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Pyridinemethanol | Pyridine ring with hydroxymethyl group | Antimicrobial, antioxidant |

| 2-(2-Methoxyethoxy)phenol | Phenolic structure with methoxyethyl group | Antioxidant, anti-inflammatory |

| 4-(2-Methoxyethyl)pyridine | Pyridine ring with methoxyethyl group | Anticancer, insecticidal |

This table illustrates the diversity of biological activities associated with similar chemical structures, emphasizing the potential of this compound due to its unique substituents.

Applications in Medicine and Industry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its derivatives may exhibit pharmacological activities that could lead to new therapeutic agents. Additionally, this compound has potential applications in the production of specialty chemicals and agrochemicals due to its unique properties.

Propriétés

IUPAC Name |

[6-(2-methoxyethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTTXNOUYATGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567772 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-53-9 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.